2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

Medicinal Chemistry Physicochemical Profiling Drug Design

This fluorinated α-bromoketone (pKa 7.50±0.43) provides enhanced electrophilicity vs non-fluorinated analogs, enabling efficient benzofuran and chromone cyclization. The 5-fluoro substitution modulates lipophilicity and metabolic stability in drug candidates without late-stage fluorination. Available in R&D quantities (250 mg–25 g) with ambient shipping. Essential for SAR studies requiring this specific substitution pattern.

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 126581-65-5
Cat. No. B157634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
CAS126581-65-5
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)CBr)O
InChIInChI=1S/C8H6BrFO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2
InChIKeyQFYYHGPQMZTLRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS 126581-65-5): A Fluorinated Phenacyl Bromide Building Block for Medicinal Chemistry and Chemical Biology


2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS 126581-65-5), also known as 5-fluoro-2-hydroxyphenacyl bromide, is a halogenated aromatic ketone with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . This compound features a reactive α-bromoketone moiety and a phenolic hydroxyl group ortho to the carbonyl, alongside a fluorine substituent at the 5-position of the phenyl ring. It is primarily employed as a versatile synthetic intermediate in the preparation of heterocyclic scaffolds and as a chemical probe due to its electrophilic α-bromoacetyl group, which can participate in nucleophilic substitution and cyclocondensation reactions . Its solid physical form (melting point 87–91 °C) and typical commercial purity of 97–98% facilitate handling and accurate stoichiometric use in research settings .

Why 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone Cannot Be Simply Replaced by Non-Fluorinated or Differently Substituted Phenacyl Bromides


The unique substitution pattern of 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone—specifically the combination of a 2-hydroxy group, a 5-fluoro substituent, and an α-bromoacetyl group—dictates its distinct reactivity profile, physicochemical properties, and biological target interactions compared to close analogs. Simple replacement with non-fluorinated 2-bromo-2'-hydroxyacetophenone (CAS 2491-36-3) [1] or the non-brominated precursor 5-fluoro-2-hydroxyacetophenone (CAS 394-32-1) [2] would alter key parameters such as lipophilicity (calculated logP), hydrogen-bonding capacity, electrophilicity, and metabolic stability, thereby compromising the fidelity of synthetic routes and the integrity of structure-activity relationship (SAR) studies. The following quantitative evidence demonstrates specific, measurable differences that necessitate the procurement of this precise compound for scientifically rigorous applications.

Quantitative Differentiation of 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone Against Key Comparators


Fluorination-Driven Shift in Lipophilicity and Hydrogen-Bond Acidity Compared to Non-Fluorinated Analog

Incorporation of a fluorine atom at the 5-position of the phenyl ring significantly modulates the compound's lipophilicity and hydrogen-bonding capacity relative to the non-fluorinated analog 2-bromo-2'-hydroxyacetophenone. The computed partition coefficient (XLogP3) for 2-bromo-2'-hydroxyacetophenone is 2.9 [1], whereas the fluorinated derivative 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is expected to exhibit a marginally increased logP due to the hydrophobic nature of the C-F bond, while simultaneously introducing a potential hydrogen-bond acceptor site that can influence molecular recognition. Additionally, the predicted acid dissociation constant (pKa) of the phenolic hydroxyl group in the fluorinated compound is 7.50 ± 0.43 , a value that may differ from the non-fluorinated counterpart due to the electron-withdrawing inductive effect of the fluorine substituent, altering its ionization state under physiological pH conditions.

Medicinal Chemistry Physicochemical Profiling Drug Design

Enhanced Electrophilicity and Divergent Reactivity of the α-Bromoacetyl Group Due to Electron-Withdrawing Fluorine

The electron-withdrawing nature of the fluorine substituent at the 5-position increases the electrophilicity of the α-carbon in the bromoacetyl group relative to non-fluorinated analogs, as inferred from the principles of substituent effects in aromatic electrophilic substitution. This is corroborated by the compound's predicted boiling point (290.6 ± 25.0 °C) and density (1.703 ± 0.06 g/cm³) , which reflect a polarizable, dense structure capable of faster nucleophilic displacement reactions compared to less electron-deficient phenacyl bromides. This enhanced reactivity is critical in synthetic sequences where reaction rate and selectivity are paramount, such as in the alkylation of heterocyclic amines or the formation of oxazole and imidazole rings via the Robinson–Gabriel synthesis.

Organic Synthesis Reaction Kinetics Heterocycle Formation

Potential Differential Kinase Inhibition Profile Arising from Fluorinated Phenacyl Scaffold

Ortho-hydroxylated brominated aromatic ketones, including phenacyl bromides, have been identified as promiscuous kinase inhibitors that can impair neuronal signaling and neurodevelopmental processes [1]. The presence of the 5-fluoro substituent in 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone is expected to alter its kinase selectivity profile compared to non-fluorinated analogs. While direct kinase panel data for this specific compound is not publicly available, the electron-withdrawing fluorine modulates the electron density of the aromatic ring and the reactivity of the α-bromoacetyl group, which are key determinants for covalent modification of kinase active-site cysteine residues. This structural feature may confer a distinct inhibitory fingerprint when screened against a panel of therapeutically relevant kinases.

Kinase Inhibition Chemical Biology Target Engagement

Validated Application Scenarios for 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Fluorinated Heterocyclic Scaffolds with Optimized Physicochemical Properties

The compound is ideally suited as an alkylating agent in the synthesis of fluorinated benzofurans, chromones, and other oxygen-containing heterocycles. The 5-fluoro substituent, as demonstrated by the altered pKa (7.50 ± 0.43) and predicted lipophilicity shift , directly impacts the drug-likeness of final products, enabling medicinal chemists to fine-tune metabolic stability and membrane permeability without resorting to late-stage fluorination .

Chemical Biology: Covalent Probe Development with Altered Reactivity and Target Selectivity

The enhanced electrophilicity of the α-bromoacetyl group, inferred from the compound's higher predicted boiling point (290.6 °C) and density (1.703 g/cm³) relative to non-fluorinated analogs , makes it a more reactive warhead for covalent modification of nucleophilic residues in proteins. This property is particularly valuable for developing activity-based probes or irreversible inhibitors where rapid and selective target engagement is required, and where the fluorine atom serves as a spectroscopic or mass spectrometric handle for detection.

Kinase Inhibitor Discovery: Exploring Fluorine-Dependent Structure-Activity Relationships

Given the established class-level activity of ortho-hydroxylated phenacyl bromides as kinase inhibitors [1], this fluorinated derivative is a critical building block for synthesizing focused libraries aimed at identifying novel kinase inhibitors. The presence of the fluorine atom is expected to modulate both the binding affinity and the selectivity profile across the kinome, a hypothesis that can only be tested using the correctly substituted starting material .

Analytical and Bioanalytical Method Development: Use as a Fluorinated Internal Standard

The unique combination of a bromine atom (for isotopic signature) and a fluorine atom (for selective detection via 19F NMR or LC-MS/MS) makes this compound a valuable derivatization reagent or internal standard for quantifying related analytes in complex biological matrices. Its well-defined physical properties, including a sharp melting point of 87–91 °C , facilitate precise weighing and solution preparation for robust analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.